1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINE
Overview
Description
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINE is a complex organic compound that features a combination of benzodioxole, methoxyphenyl, thiazole, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and methoxyphenyl thiazole intermediates, which are then coupled with piperazine under specific conditions. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and various solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINE involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-propanol: Shares the benzodioxole moiety but differs in the rest of the structure.
4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol: Another compound with a benzodioxole group but different functional groups attached
Uniqueness
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINE is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-26-18-5-3-17(4-6-18)19-14-29-22(23-19)25-10-8-24(9-11-25)13-16-2-7-20-21(12-16)28-15-27-20/h2-7,12,14H,8-11,13,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJLUHHMDSITNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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